molecular formula C₆H₅D₃O B1147531 2,5-Dimethylfuran-d6 CAS No. 121571-93-5

2,5-Dimethylfuran-d6

Cat. No.: B1147531
CAS No.: 121571-93-5
M. Wt: 99.15
InChI Key:
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Description

2,5-Dimethylfuran-d6 is a deuterated derivative of 2,5-Dimethylfuran, a heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is often used as an internal standard due to its stability and distinct spectral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-d6 typically involves the deuteration of 2,5-Dimethylfuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 2,5-Dimethylfuran and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylfuran-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,5-dimethylfuran-2,5-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to 2,5-dimethyltetrahydrofuran using hydrogen gas (H2) and a suitable catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethylfuran-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylfuran-d6 primarily involves its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds in a mixture. The deuterium atoms do not participate in chemical reactions, making the compound inert and stable under various conditions .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylfuran-d6 is unique due to the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and other analytical techniques. Its stability and distinct spectral properties set it apart from its non-deuterated counterparts .

Properties

IUPAC Name

3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNUFIFRDBKVIE-SPDFDVHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC1=C(C(=C(O1)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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